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Aflatoxin M2-d3

Cat. No.: B1147569
CAS No.: 1329809-13-3
M. Wt: 333.31
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Description

Contextualizing Aflatoxin M2-d3 within Contemporary Mycotoxin Analytical Research

Mycotoxins, such as aflatoxins, are toxic secondary metabolites produced by certain types of fungi. biomedpharmajournal.org Their presence in food and feed is a significant global concern for food safety and human health. chemsrc.com Aflatoxins B1, B2, G1, and G2 are some of the most well-known, and their metabolites, Aflatoxin M1 and M2, can appear in milk and dairy products. nih.govfssai.gov.in

The detection and quantification of these toxins at very low concentrations require highly sensitive and specific analytical methods. mdpi.com Techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose. redalyc.org Within this analytical framework, this compound serves as an indispensable tool. As a stable isotope-labeled internal standard, it is used to improve the accuracy of methods for detecting and quantifying Aflatoxin M2 and other related mycotoxins in various complex matrices, such as dairy products. nih.gov

Foundational Role of Stable Isotope Labeled Internal Standards in Quantitative Analytical Chemistry

In quantitative analysis, especially when using chromatography coupled with mass spectrometry, an internal standard is a compound added to a sample in a known amount to enable the quantification of an analyte. chromatographyonline.com Stable isotope-labeled (SIL) internal standards are considered the gold standard in this practice. scispace.comnih.gov These are compounds where one or more atoms have been replaced by their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). musechem.com

The key advantages of using SIL internal standards like this compound include:

Similar Physicochemical Properties: SIL standards have virtually identical chemical and physical properties to their non-labeled counterparts (the analytes). This means they behave similarly during sample preparation, extraction, and chromatography. chromatographyonline.com

Correction for Matrix Effects: Complex sample matrices, such as milk or grain, can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Since the SIL internal standard is similarly affected, it can be used to correct for these matrix effects. musechem.comwaters.com

Compensation for Procedural Losses: Any loss of the analyte during sample processing steps will be mirrored by a proportional loss of the SIL internal standard, allowing for accurate correction of the final calculated concentration. musechem.com

Improved Accuracy and Precision: By accounting for variations in sample preparation and instrument response, SIL internal standards significantly enhance the accuracy and precision of quantitative methods. chromatographyonline.com

Significance of this compound as a Deuterated Reference Standard for Aflatoxin M2 and Related Analytes

This compound is specifically designed as a reference standard for the quantitative analysis of Aflatoxin M2. The "d3" in its name indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms. pharmaffiliates.com This labeling results in a molecule that is chemically identical to Aflatoxin M2 but has a slightly higher molecular weight. pharmaffiliates.com

The significance of this compound lies in its ability to provide a highly accurate reference point for analytical measurements. When added to a sample at the beginning of the analytical process, it goes through all the extraction, clean-up, and analysis steps alongside the naturally occurring Aflatoxin M2. musechem.com In techniques like LC-MS/MS, the mass spectrometer can distinguish between the native Aflatoxin M2 and the heavier this compound based on their different mass-to-charge ratios. nih.gov By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, researchers can precisely calculate the concentration of Aflatoxin M2 in the original sample. musechem.com

The use of this compound is particularly crucial for:

Regulatory Compliance: Ensuring that food products, especially dairy items, meet the stringent regulatory limits for aflatoxin contamination set by various national and international bodies. mdpi.com

Food Safety Monitoring: Routinely and reliably monitoring the food supply for the presence of Aflatoxin M2. nih.gov

Research and Development: Developing and validating new and improved analytical methods for mycotoxin detection. redalyc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₇H₁₁D₃O₇ B1147569 Aflatoxin M2-d3 CAS No. 1329809-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h6,16,20H,2-5H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLKWHFMUPJCJY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(CCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(CCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis, Isotopic Enrichment, and Characterization of Aflatoxin M2 D3

Analytical Techniques for Verifying Isotopic Purity and Enrichment of Aflatoxin M2-d3

Once synthesized, the isotopic purity and the degree of deuterium (B1214612) enrichment of this compound must be rigorously verified. This is essential for its function as a reliable internal standard. The primary techniques for this verification are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic composition of a molecule. researchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the number of deuterium atoms incorporated can be confirmed. For this compound, the molecular weight is expected to be 333.31 g/mol , an increase of three mass units compared to the non-deuterated Aflatoxin M2 (molecular weight: 330.28 g/mol ). pharmaffiliates.com The mass spectrum will show a distinct isotopic cluster, and the relative intensities of the peaks corresponding to the d0, d1, d2, and d3 species can be used to calculate the isotopic enrichment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is not only used for the application of the internal standard but also for its characterization. redalyc.org By monitoring specific precursor-to-product ion transitions, the identity and purity of the this compound can be confirmed. The fragmentation pattern of the deuterated standard should be consistent with that of the native compound, with appropriate mass shifts for the deuterated fragments.

The following table outlines the expected mass-to-charge ratios for Aflatoxin M2 and its deuterated isotopologue.

CompoundMolecular FormulaMolecular Weight ( g/mol )
Aflatoxin M2C₁₇H₁₄O₇330.28
This compoundC₁₇H₁₁D₃O₇333.31 pharmaffiliates.com

Structural Elucidation and Confirmation of this compound Identity (e.g., by NMR, High-Resolution Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of organic molecules, including isotopically labeled compounds. mdpi.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the location of deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, and the chemical shifts of the signals confirm the electronic environment of the incorporated deuterium atoms, thus verifying their position in the molecule.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also provide valuable information. The carbon atoms bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a shift in their resonance compared to the non-deuterated compound.

High-Resolution Mass Spectrometry (HRMS): As mentioned earlier, HRMS provides the accurate mass of the molecule, which can be used to confirm its elemental composition. researchgate.net The high mass accuracy of techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS allows for the confident differentiation of this compound from other potential isobaric interferences. frontiersin.org The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments further confirms the structure. By inducing fragmentation of the molecule and analyzing the masses of the resulting fragments, the connectivity of the atoms can be deduced, and the location of the deuterium labels can often be inferred.

The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its identity, isotopic purity, and structural integrity for its use as a reliable internal standard in quantitative mycotoxin analysis.

Advanced Analytical Methodologies Utilizing Aflatoxin M2 D3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Aflatoxin M2 Quantification with Aflatoxin M2-d3

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the determination of mycotoxins, including AFM2. The integration of this compound as an internal standard in LC-MS/MS workflows significantly enhances the reliability of quantification.

The development of Ultra-High Performance Liquid Chromatography (UHPLC) methods is a critical step in the analysis of AFM2, aiming for efficient separation from other mycotoxins and matrix components. The use of sub-2 µm particle columns in UHPLC systems allows for higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. researchgate.net

For the separation of aflatoxins, including AFM2 and its deuterated internal standard this compound, reversed-phase chromatography is commonly employed. A typical setup involves a C18 column, which provides excellent retention and separation of these moderately polar compounds. nih.gov The mobile phase usually consists of a gradient mixture of an aqueous solution (often containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.gov

A study detailing the analysis of multiple mycotoxins in milk utilized a C18 column (2.1 × 100 mm, 1.8 µm) with a gradient elution program. nih.gov The mobile phase consisted of water with 10 mM ammonium acetate and 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient was optimized to achieve maximum separation of the target analytes within a reasonable timeframe. nih.gov The column temperature is typically maintained at a constant value, for example, 35°C or 40°C, to ensure reproducible retention times. redalyc.organses.fr The injection volume is kept small, often around 5 to 10 µL, to maintain sharp peak shapes. nih.govredalyc.org

The following table summarizes typical UHPLC parameters for the separation of Aflatoxin M2.

ParameterValueReference
Column C18 (2.1 × 100 mm, 1.8 µm) nih.gov
Mobile Phase A Water with 10 mM Ammonium Acetate and 0.1% Formic Acid nih.gov
Mobile Phase B Acetonitrile with 0.1% Formic Acid nih.gov
Flow Rate 0.3 mL/min redalyc.org
Column Temperature 35°C redalyc.org
Injection Volume 10 µL nih.gov

The optimization of tandem mass spectrometry (MS/MS) parameters is essential for achieving the highest sensitivity and specificity in the detection of AFM2 and its internal standard, this compound. This process involves the careful selection of precursor and product ions, as well as the optimization of collision energy and other instrument settings.

Detection is typically performed using an electrospray ionization (ESI) source operating in positive ion mode. redalyc.org The precursor ion for Aflatoxin M2 ([M+H]⁺) is m/z 331.3. redalyc.org For this compound, the precursor ion would be expected at m/z 334.3, reflecting the mass difference due to the three deuterium (B1214612) atoms. Upon fragmentation, specific product ions are selected for quantification and confirmation. For AFM2, common product ions include m/z 273.3 and m/z 285.2. redalyc.org

The optimization of MS/MS parameters is typically performed by infusing a standard solution of the analyte into the mass spectrometer and varying the settings to maximize the signal intensity of the desired transitions. The following table provides an example of optimized MS/MS parameters for the detection of Aflatoxin M2.

CompoundPrecursor Ion (m/z)Product Ion (Quantification) (m/z)Product Ion (Confirmation) (m/z)Collision Energy (V)Reference
Aflatoxin M2 331.3273.3285.225 / 20 redalyc.org
This compound 334.3Expected to be similar to AFM2Expected to be similar to AFM2Requires empirical determination

Note: Specific product ions and collision energies for this compound would need to be empirically determined but are expected to be similar to those of the non-labeled compound.

Selected Reaction Monitoring (SRM) is a widely used acquisition mode in tandem mass spectrometry for the quantification of target analytes in complex mixtures. nih.gov In SRM, the first quadrupole (Q1) is set to transmit a specific precursor ion, which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to transmit a specific product ion to the detector. This highly specific detection method significantly reduces background noise and improves the signal-to-noise ratio. The use of at least two SRM transitions for each analyte, one for quantification and one for confirmation, is a common practice to ensure the reliability of the identification. redalyc.org

The application of SRM for the quantification of aflatoxins, including AFM2, in various matrices like animal milk has been successfully demonstrated. nih.govresearchgate.net The use of an isotopically labeled internal standard like this compound in conjunction with SRM allows for accurate correction of any analyte loss during sample preparation and any signal suppression or enhancement caused by the matrix. researchgate.net

Parallel Reaction Monitoring (PRM) is a more recent acquisition mode performed on high-resolution mass spectrometers, such as Quadrupole-Orbitrap instruments. theses.fr Unlike SRM, which monitors specific transitions, PRM isolates a precursor ion in the quadrupole and then acquires a full product ion spectrum in the high-resolution mass analyzer. theses.fr This provides a higher degree of confidence in analyte identification due to the high mass accuracy of both the precursor and product ions. While SRM is a robust tool for targeted quantification, PRM offers the advantage of retrospective data analysis and the potential for screening for unknown compounds.

Optimization of Tandem Mass Spectrometry (MS/MS) Parameters for Aflatoxin M2 and this compound Detection

Sample Preparation and Clean-up Strategies Enabled by this compound

The goal of sample preparation is to extract the analytes of interest from the sample matrix and remove interfering compounds that could affect the analytical measurement. The addition of this compound at the beginning of the sample preparation process allows for the monitoring and correction of extraction efficiency and matrix effects.

The choice of extraction method depends on the complexity of the sample matrix. For food and feed samples, two common and effective methods are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).

The QuEChERS method involves an extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) clean-up step. mdpi.com This method has been successfully modified for the extraction of aflatoxins from various matrices, including peanuts and milk. researchgate.netredalyc.org For instance, a modified QuEChERS method for the analysis of aflatoxins in peanuts involved a triple partitioning step with water, acetonitrile, and hexane (B92381) to effectively remove lipids. redalyc.org The recovery rates for AFM2 using this method were found to be within the satisfactory range of 71% to 101%, with a relative standard deviation of less than 15%. redalyc.org

The following table shows the recovery of Aflatoxin M2 in different matrices using a modified QuEChERS method.

MatrixSpiking Level (ng/g)Recovery (%)RSD (%)Reference
Peanut 2.59510 redalyc.org
Peanut 5.0988 redalyc.org
Peanut 10.01017 redalyc.org

Solid-Phase Extraction (SPE) is another widely used technique for the clean-up of mycotoxin extracts. scispace.com It utilizes a solid sorbent to retain either the analytes of interest or the matrix interferences. For aflatoxin analysis, C18 cartridges are often used for clean-up. anses.fr The efficiency of SPE is evaluated by comparing the analytical signal of a sample spiked before extraction with that of a sample spiked after extraction. The use of this compound allows for a more accurate determination of the extraction efficiency by accounting for any variability in the process.

Immunoaffinity columns (IACs) offer a highly specific and efficient method for the clean-up of aflatoxin extracts, particularly from complex matrices. r-biopharm.combiotica.gr These columns contain monoclonal antibodies that are highly specific to the aflatoxin group, allowing for the selective binding and concentration of these mycotoxins while other matrix components are washed away. r-biopharm.com

The process typically involves extracting the sample with a suitable solvent, diluting the extract, and then passing it through the immunoaffinity column. waters.com After a washing step to remove non-specifically bound compounds, the aflatoxins are eluted with a solvent like methanol or acetonitrile. waters.com This results in a very clean extract, which minimizes matrix effects and improves the performance of the subsequent chromatographic analysis. r-biopharm.com IACs have been shown to provide high recovery rates for aflatoxins, often greater than 80-90%. lctech.de

The use of this compound in conjunction with IAC clean-up provides a robust internal standard for quantifying AFM2. Since the antibodies in the IAC recognize both the native and the deuterated aflatoxin, both are retained and eluted together, ensuring that the internal standard accurately reflects the recovery of the target analyte throughout the clean-up process. This combination of highly specific clean-up and stable isotope dilution analysis represents one of the most reliable approaches for the trace-level quantification of Aflatoxin M2 in challenging samples.

Optimization of Sample Derivatization Protocols (if applicable to specific detection)

In certain chromatographic methods for aflatoxin analysis, particularly High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD), derivatization is a crucial step to enhance the fluorescent signal of specific aflatoxins. lcms.cznih.gov Aflatoxins B1 and G1, for instance, exhibit weak natural fluorescence, and their detection sensitivity is significantly improved through a derivatization process. lcms.cz This typically involves converting the aflatoxins into more fluorescent derivatives.

A common derivatization agent is trifluoroacetic acid (TFA). fssai.gov.inmdpi.com The protocol generally involves the evaporation of the sample extract to dryness, followed by the addition of a solvent like n-hexane and then TFA. mdpi.com The mixture is incubated to allow the reaction to complete, after which a water-based solution is added to stop the reaction and prepare the sample for injection into the HPLC system. mdpi.com

While Aflatoxin M2 itself possesses native fluorescence, the optimization of derivatization protocols becomes relevant when it is part of a multi-aflatoxin analysis that includes weakly fluorescent aflatoxins like B1 and G1. In such cases, the derivatization conditions, including reagent concentration, reaction time, and temperature, must be carefully optimized to ensure complete derivatization of the target aflatoxins without degrading others in the sample, including Aflatoxin M2. The use of this compound as an internal standard is critical in this context. Since the internal standard and the native analyte are expected to react similarly, any variations or inefficiencies in the derivatization process can be accounted for, leading to more accurate quantification.

A typical derivatization procedure for aflatoxins for HPLC-FLD analysis is outlined below:

StepProcedure
1. EvaporationThe sample extract is dried completely under a stream of nitrogen.
2. ReconstitutionThe residue is redissolved in a small volume of a non-polar solvent like n-hexane.
3. DerivatizationA specific volume of trifluoroacetic acid (TFA) is added, and the mixture is vortexed and incubated.
4. QuenchingA mixture of water and acetic acid is added to stop the derivatization reaction.
5. AnalysisThe final solution is injected into the HPLC-FLD system for analysis.

Addressing Matrix Effects Through Stable Isotope Dilution Assay (SIDA) with this compound

One of the most significant challenges in the analysis of trace contaminants in complex matrices like food and feed is the "matrix effect." This phenomenon refers to the alteration of the analyte's ionization efficiency in the mass spectrometer's ion source due to the presence of co-eluting matrix components. researchgate.net These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification. researchgate.net

Stable Isotope Dilution Assay (SIDA) is a powerful technique that effectively mitigates matrix effects. researchgate.netchromatographyonline.com This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the beginning of the analytical procedure. chromatographyonline.com Because this compound is chemically and physically almost identical to the non-labeled Aflatoxin M2, it behaves similarly during sample extraction, cleanup, and chromatographic separation. inikem.com

Crucially, both the native analyte and the isotopically labeled internal standard experience the same degree of matrix-induced ionization suppression or enhancement in the mass spectrometer. a-2-s.com By measuring the ratio of the signal from the native analyte to that of the internal standard, the matrix effects are effectively canceled out, leading to highly accurate and precise quantification. nih.govresearchgate.net The use of SIDA with LC-MS/MS has been demonstrated to provide reliable results for aflatoxin analysis in various food commodities. nih.gov

Table: Research Findings on SIDA for Aflatoxin Analysis

Study FocusMatrixKey FindingReference
Development of LC-MS/MS SIDA for aflatoxinsAlmonds, Wheat FlourMatrix-independent response for labeled aflatoxin B2/aflatoxin B2 and labeled aflatoxin G2/aflatoxin G2. Matrix-matched calibration was necessary for other aflatoxin combinations. nih.gov nih.gov
Simultaneous quantitation of four aflatoxins in animal feedsAnimal FeedMatrix effects were observed but successfully overcome by the use of isotope dilution. researchgate.net researchgate.net
Analysis of 12 regulated mycotoxinsCorn, Wheat, Soybean, Almond, Oat Cereal, Peanut Butter, Red Chili, Black PepperThe addition of stable isotope-labeled internal standards for each analyte before extraction minimized sample matrix effects and reduced variations. chromatographyonline.com chromatographyonline.com
Determination of mycotoxins in maizeMaizeUniformly [¹³C]-labeled mycotoxins efficiently compensated for all matrix effects in electrospray ionization. nih.gov nih.gov

Emerging Spectroscopic and Sensor-Based Methods Integrated with this compound as a Standard

While chromatography coupled with mass spectrometry remains the gold standard for mycotoxin analysis, there is growing interest in developing rapid, portable, and cost-effective screening methods. Emerging technologies in this area include various spectroscopic and sensor-based techniques. The integration of this compound as an internal standard in these developing methods can enhance their quantitative accuracy and reliability.

Spectroscopic Methods: Fluorescence spectroscopy is a promising technique for aflatoxin detection due to the natural fluorescence of these compounds. researchgate.netresearchgate.net Research has explored the use of fluorescence spectroscopy combined with machine learning algorithms for the non-destructive detection of aflatoxins in agricultural products. researchgate.net While these methods are often used for screening, the incorporation of an internal standard like this compound could potentially improve their quantitative capabilities by correcting for variations in sample presentation and instrument response.

Sensor-Based Methods: Biosensors and chemical sensors offer the potential for rapid and on-site detection of aflatoxins. These sensors often rely on specific recognition elements, such as antibodies (immunosensors) or synthetic receptors like molecularly imprinted polymers (MIPs), coupled with a transducer that converts the binding event into a measurable signal. frontiersin.orgmdpi.com

For instance, quartz crystal microbalance (QCM) sensors and surface plasmon resonance (SPR) sensors integrated with MIPs have shown high sensitivity for aflatoxin detection. frontiersin.org While these are often used for qualitative or semi-quantitative analysis, the principles of isotope dilution could be adapted. For example, in a competitive assay format, the presence of this compound could be used to create a more robust calibration and account for non-specific binding or other interferences.

Table: Emerging Detection Technologies for Aflatoxins

TechnologyPrinciplePotential Integration of this compound
Fluorescence SpectroscopyMeasures the fluorescence emission of aflatoxins upon excitation with a specific wavelength of light. researchgate.netCould serve as an internal reference to correct for instrument drift and matrix quenching effects.
Surface Plasmon Resonance (SPR) SensorsDetects changes in the refractive index at a sensor surface upon binding of the analyte. frontiersin.orgIn competitive assay formats, it could be used to improve the accuracy of the calibration curve.
Quartz Crystal Microbalance (QCM) SensorsMeasures changes in frequency of a quartz crystal resonator as mass accumulates on its surface. frontiersin.orgCould be used in a similar manner to SPR sensors to enhance quantitative reliability.

Method Validation and Quality Assurance Protocols for Aflatoxin M2 D3 Based Analytical Procedures

Assessment of Calibration Curve Linearity and Dynamic Range using Aflatoxin M2-d3 as Internal Standard

The linearity of an analytical method establishes the relationship between the instrument response and the concentration of the analyte. When using this compound as an internal standard, calibration curves are constructed by plotting the ratio of the peak area of the Aflatoxin M2 analyte to the peak area of the this compound internal standard against the concentration of the Aflatoxin M2 standards. This approach corrects for variations in injection volume and potential matrix effects. uknml.comlcms.cz

Typically, a series of calibration standards are prepared at multiple concentration levels. uknml.com For instance, a study on mycotoxins in milk utilized calibration curves ranging from 7.8 to 500 pg/mL for Aflatoxin M2. nih.gov Another method for cereals and millets established a wider range of 0.1 to 50.0 µg/kg. soeagra.com The linearity is evaluated by the coefficient of determination (R²), which should ideally be close to 1. researchgate.net Studies consistently report R² values greater than 0.99, indicating excellent linearity. nih.govfiocruz.brbrill.com

The dynamic range of the method is defined by the lower and upper concentration limits of the calibration curve, which should encompass the expected concentration range of Aflatoxin M2 in the samples being tested. uknml.com

Table 1: Representative Calibration Curve Parameters for Aflatoxin M2 Analysis

Analyte Internal Standard Matrix Calibration Range Coefficient of Determination (R²) Reference
Aflatoxin M2 Aflatoxin B1-d3 Milk 7.8–500 pg/mL 0.9991–0.9999 nih.gov
Aflatoxin M2 Not specified Peanut 0.15–15 ng/mL > 0.99 fiocruz.br

Determination of Method Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. frontiersin.org These limits are crucial for determining the sensitivity of an analytical method.

LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. redalyc.org Another approach involves analyzing a series of low-level spiked samples and calculating the standard deviation of the measurements. frontiersin.org

For Aflatoxin M2, reported LODs and LOQs can vary significantly depending on the analytical technique and the sample matrix. For example, a method for peanut analysis reported an LOD of 0.26 ng/g and an LOQ of 0.88 ng/g. redalyc.org In milk samples, much lower limits have been achieved, with an LOD of 1.86 ng/L and an LOQ of 6.21 ng/L. rsc.org National standards, such as the Chinese GB standard, specify LOD and LOQ values for Aflatoxin M2 in various dairy products, which can be as low as 0.0025 µg/kg for LOD and 0.0075 µg/kg for LOQ in liquid milk. svscr.cz

Table 2: Examples of LOD and LOQ for Aflatoxin M2 in Different Matrices

Matrix LOD LOQ Analytical Method Reference
Peanut 0.26 ng/g 0.88 ng/g UHPLC-MS/MS redalyc.org
Raw Cow Milk 1.86 ng/L 6.21 ng/L HPLC-FLD rsc.org
Liquid Milk 0.005 µg/kg 0.015 µg/kg LC-MS/MS svscr.cz
Milk Powder 0.02 µg/kg 0.05 µg/kg LC-MS/MS svscr.cz

Evaluation of Method Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of a measured value to a known or accepted value, while precision represents the closeness of repeated measurements to each other. Both are critical for assessing the reliability of an analytical method. Accuracy is often expressed as the percentage of recovery of a known amount of analyte spiked into a blank sample. Precision is typically evaluated at different time points: intra-day precision (repeatability) assesses variations within the same day, and inter-day precision (reproducibility) assesses variations across different days. fiocruz.br

For Aflatoxin M2 analysis, method accuracy is generally expected to be within the range of 80-120%. nih.gov Precision is expressed as the relative standard deviation (RSD), which should ideally be less than 15-20%. nih.govfiocruz.br For example, a study on mycotoxins in milk reported method accuracy between 80-120% with precision within ±15%. nih.gov Another study on peanuts demonstrated satisfactory intermediate precision with RSDs ranging from 4.8% to 15.1%. fiocruz.br

Table 3: Accuracy and Precision Data for Aflatoxin M2 Analysis

Matrix Spiked Level Accuracy (Recovery %) Intra-day Precision (RSD %) Inter-day Precision (RSD %) Reference
Milk 15.6 - 500 pg/mL 80-120% < 15% < 15% nih.gov
Peanut 5 ng/g 71-101% < 13% 4.8-15.1% fiocruz.br

Recovery Studies Across Different Matrices Utilizing this compound

Recovery studies are essential to evaluate the efficiency of the extraction and clean-up steps of an analytical method across various sample matrices. The use of this compound as an internal standard is particularly beneficial here, as it experiences similar losses as the native Aflatoxin M2 during sample processing, thus providing a more accurate quantification.

Recovery is determined by spiking a known amount of Aflatoxin M2 into a blank matrix, performing the entire analytical procedure, and comparing the measured concentration to the spiked amount. Satisfactory recovery values typically fall within a range of 70% to 120%. fiocruz.brresearchgate.net

Studies have demonstrated good recoveries for Aflatoxin M2 in diverse and complex matrices. For instance, a method for peanuts showed recoveries between 71% and 101%. fiocruz.br In UHT and powdered milk, recoveries ranged from 72% to 121%. researchgate.net For various other food commodities, recoveries were reported to be between 82% and 119%. waters.com

Table 4: Recovery of Aflatoxin M2 in Different Food Matrices

Matrix Spiking Level Recovery (%) Analytical Method Reference
Peanut 2.5, 5, 10 ng/g 71-101 UHPLC-MS/MS fiocruz.br
UHT Milk Not Specified 72-121 UHPLC-MS/MS researchgate.net
Powdered Milk Not Specified 72-121 UHPLC-MS/MS researchgate.net
Sorghum 0.1, 0.5, 1.0 µg/kg 87-105 LC-MS/MS soeagra.com
Pearl Millet 0.1, 0.5, 1.0 µg/kg 87-105 LC-MS/MS soeagra.com

Stability Assessment of this compound in Analytical Solutions and Prepared Samples

Assessing the stability of both the analyte and the internal standard in various solutions and prepared samples is crucial for ensuring the reliability of analytical results over time. Stability studies typically evaluate the impact of storage conditions (e.g., temperature, light exposure) and time on the concentration of the compound. brill.com

This compound, being an isotopically labeled standard, is expected to have similar stability characteristics to the native Aflatoxin M2. sigmaaldrich.com Standard solutions of mycotoxins are often prepared in solvents like acetonitrile (B52724) and stored at low temperatures (e.g., -20°C or -80°C) in the dark to minimize degradation. nih.govbrill.com For example, one study mentioned storing stock solutions at -80°C. nih.gov Another source suggests that standard solutions in acetonitrile stored at 4°C are valid for 3 months. svscr.cz The stability of prepared samples (extracts) should also be evaluated to determine the maximum allowable storage time before analysis.

Inter-laboratory Harmonization and Proficiency Testing for Aflatoxin M2 Quantification with this compound

Inter-laboratory harmonization and proficiency testing (PT) are essential components of quality assurance for analytical laboratories. feedipedia.org PT schemes involve the analysis of the same homogeneous sample by multiple laboratories, allowing for the comparison of results and the evaluation of laboratory performance. wur.nlwur.nl

Participation in PT programs helps laboratories to identify potential issues with their analytical methods, equipment, or staff training and to take corrective actions. feedipedia.orgkephis.org The use of methods incorporating this compound as an internal standard is expected to contribute to better performance in such schemes due to improved accuracy and precision. a-2-s.com Organizations like the European Union Reference Laboratory for Mycotoxins and others regularly organize PT rounds for aflatoxins in various matrices. wur.nlwur.nltestqual.com The performance of laboratories is often assessed using z-scores, which compare the laboratory's result to the assigned value of the test material. feedipedia.org

Research Applications of Aflatoxin M2 D3 in Food, Feed, and Environmental Sciences

Precision Quantification of Aflatoxin M2 in Animal Feed and Feed Ingredients

The use of stable isotope-labeled internal standards, such as Aflatoxin M2-d3, is a cornerstone of modern analytical methods for mycotoxin analysis in complex matrices like animal feed. libios.frnewfoodmagazine.comnih.gov Isotope dilution mass spectrometry (IDMS) is recognized as the most effective strategy for achieving accurate quantification, as it compensates for matrix effects and potential losses during sample preparation. libios.frnewfoodmagazine.com These matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a significant source of bias in quantitative analysis. newfoodmagazine.com

This compound, being structurally and chemically identical to the native Aflatoxin M2, co-behaves with the analyte throughout the extraction, cleanup, and analysis processes. sigmaaldrich.com This allows for the correction of variations that can occur during sample preparation and instrumental analysis. chromatographyonline.com The addition of the labeled standard at the beginning of the analytical procedure ensures that any loss of the target analyte is mirrored by a proportional loss of the internal standard, leading to a highly accurate and reliable measurement. libios.fr

Research has demonstrated the successful application of isotope dilution assays using labeled standards for the simultaneous determination of multiple mycotoxins, including aflatoxins, in various animal feed matrices such as swine, poultry, and dairy feeds. nih.govnih.gov These methods offer high sensitivity, accuracy, and reproducibility, enabling the detection of aflatoxins at low concentrations. nih.gov The use of uniformly ¹³C-labeled mycotoxins as internal standards is a common practice in these advanced analytical methods. nih.gov While some studies may use a single labeled internal standard to quantify structurally similar mycotoxins to reduce costs, the most accurate methods employ a specific labeled standard for each analyte. slu.senih.gov

Table 1: Application of Isotope Dilution Assays in Animal Feed Analysis

Matrix Analytical Method Internal Standards Key Findings Reference
Swine, Poultry, and Dairy Feeds UHPLC-MS/MS ¹³C-labeled mycotoxins High accuracy and precision for 17 mycotoxins. nih.gov
Animal Feeds LC-MS/MS Stable isotope dilution Overcame matrix effects and eliminated the need for a cleanup step. researchgate.net
Baby Foods and Animal Feeds LC-MS/MS ¹³C-uniformly labeled mycotoxins Accurate quantification without matrix-matched calibration standards. nih.gov
Corn, Wheat, Soybean, etc. UHPLC-MS/MS Stable isotope-labeled internal standards Minimized matrix effects and reduced analytical variations. chromatographyonline.com

Accurate Determination of Aflatoxin M2 in Dairy Products from Lactating Animals

Aflatoxin M2 (AFM2) is a metabolite of Aflatoxin B2 and can be present in the milk of dairy animals that have consumed contaminated feed. frontiersin.orgt3db.camathewsopenaccess.com Given the potential health risks associated with aflatoxins, highly accurate methods are required for their determination in dairy products. frontiersin.org this compound plays a crucial role as an internal standard in these analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The use of isotopically labeled internal standards like this compound is essential for correcting matrix effects, which are prevalent in complex matrices such as milk, cheese, and yogurt. mdpi.com These standards are added to the sample prior to extraction and analysis, allowing for precise quantification by compensating for any analyte loss or signal variation during the analytical process. chromatographyonline.com

Several studies have developed and validated LC-MS/MS methods using stable isotope dilution assays for the determination of multiple mycotoxins, including AFM2, in milk and various dairy products. nih.gov These methods have demonstrated high sensitivity, with low limits of detection and quantification, ensuring that even trace levels of contamination can be accurately measured. nih.gov For instance, a method for analyzing 12 mycotoxins in milk-based products reported a limit of quantification for AFM1 as low as 0.01 µg/kg, showcasing the sensitivity achievable with this approach.

Table 2: LC-MS/MS Methods for Aflatoxin Determination in Dairy Products

Product Mycotoxins Analyzed Internal Standards Used Key Validation Parameters Reference
Milk, Milk-based infant formula, Milk powder, Baby yogurt Aflatoxins (B1, B2, G1, G2, M1), DON, Fumonisins, OTA, T-2, ZEA ¹³C-uniformly labeled mycotoxins Recoveries: 89-126%; RSDs: <20%
Animal Milk Aflatoxins (B1, B2, G1, G2, M1, M2), Ochratoxins (A, B) AFB1-D3, OTA-D5 Recoveries: >88% in water, 75% in milk; LOQs: 15.6-156 pg/mL nih.gov
Cheese Aflatoxin M1, Aflatoxicol, Sterigmatocystin Isotopically labeled internal standards for AFM1 and STC Calibration curves for AFM1: 2.0-200 ng/L mdpi.com

Role of this compound in Mycotoxin Surveillance Programs for Agricultural Commodities

Mycotoxin surveillance programs are essential for monitoring the contamination of agricultural commodities and ensuring food and feed safety. envirologix.comusda.gov These programs rely on robust and reliable analytical methods to generate accurate data on mycotoxin occurrence. newfoodmagazine.comnih.gov The use of this compound and other stable isotope-labeled internal standards is a critical component of high-quality surveillance, particularly when using LC-MS/MS-based methods. nih.govencyclopedia.pub

The complexity of food matrices and the low regulatory limits for mycotoxins necessitate the use of advanced analytical techniques that can provide both high sensitivity and accuracy. newfoodmagazine.com Isotope dilution mass spectrometry, which employs standards like this compound, is considered the gold standard for mycotoxin analysis as it effectively mitigates matrix effects and ensures the reliability of the quantitative data. newfoodmagazine.comnih.gov This is particularly important for large-scale surveys where a wide variety of commodities are analyzed. mdpi.com

The adoption of LC-MS/MS methods with isotopically labeled internal standards has become a trend in official control laboratories. nih.gov These methods allow for the simultaneous determination of multiple mycotoxins in a single run, increasing the efficiency of surveillance programs. mdpi.com The high confidence in the results generated using these methods supports regulatory enforcement and risk assessment activities. nih.govmdpi.com

Application in Animal Metabolism and Biotransformation Studies of Aflatoxins (Excluding Human Metabolism)

This compound and other isotopically labeled aflatoxins are invaluable tools for studying the metabolism and biotransformation of aflatoxins in animals. mathewsopenaccess.comnih.gov These studies are crucial for understanding the fate of these toxins in livestock and for assessing the risk of their transfer into animal-derived food products.

Tracing Aflatoxin Metabolic Pathways in Livestock and Model Organisms

Aflatoxin M2 is the hydroxylated metabolite of Aflatoxin B2, formed in the liver of animals that have ingested feed contaminated with Aflatoxin B2. mathewsopenaccess.comnih.govifis.org Similarly, Aflatoxin M1 is the metabolite of Aflatoxin B1. mathewsopenaccess.comifis.org The use of labeled compounds allows researchers to trace the metabolic conversion of aflatoxins within the animal's body.

By administering a known amount of a labeled aflatoxin, such as Aflatoxin B2, and then analyzing tissues and excreta for labeled metabolites like this compound (if the label is a stable isotope), researchers can elucidate the metabolic pathways and determine the extent of biotransformation. These studies have shown that aflatoxins are metabolized in the liver and the resulting metabolites are then distributed to other tissues and can be excreted in milk and urine. mathewsopenaccess.comnih.gov

Investigation of Aflatoxin Carry-over Rates into Animal-Derived Food Products

A significant concern regarding aflatoxin contamination of animal feed is the potential for these toxins and their metabolites to be carried over into food products such as milk, meat, and eggs. envirologix.com Isotope-labeled internal standards like this compound are essential for accurately quantifying the levels of aflatoxin metabolites in these products, which is a key component of assessing carry-over rates. nih.gov

Carry-over studies involve feeding animals a diet containing a known concentration of an aflatoxin and then measuring the concentration of the parent toxin and its metabolites in the resulting food products. The use of isotope dilution mass spectrometry with standards like this compound ensures that the measurements are accurate, allowing for the calculation of the carry-over rate, which is the percentage of ingested aflatoxin that is transferred to the food product. This information is vital for setting regulatory limits for aflatoxins in animal feed to ensure that the levels in human food remain below safe thresholds.

Contribution to Environmental Fate and Transport Studies of Aflatoxins in Agroecosystems

Understanding the environmental fate and transport of aflatoxins in agroecosystems is important for developing strategies to mitigate contamination of crops. While the primary risk of aflatoxins is during storage, they can also be present in the soil. mdpi.com

Isotopically labeled aflatoxins have been used to study their degradation and movement in soil. mdpi.com For example, early studies used ¹⁴C-labeled aflatoxins to analyze their decomposition rate in soil, finding that microbial degradation can significantly reduce their persistence. mdpi.com Although specific studies detailing the use of this compound in environmental fate studies are not prevalent in the provided search results, the principles of using labeled compounds apply.

The use of stable isotope-labeled standards like this compound in conjunction with LC-MS/MS would allow for highly sensitive and specific tracking of aflatoxin movement and degradation in soil and water systems. This could help in assessing the potential for aflatoxins to leach from contaminated soil into groundwater or to be taken up by subsequent crops. The development of robust analytical methods for determining aflatoxins in soil, using techniques like isotope dilution, is a critical step in this area of research. mdpi.comacs.org

Comparative Studies and Future Research Trajectories in Aflatoxin M2 D3 Applications

Advancements in High-Throughput and Automated Analytical Systems Incorporating Aflatoxin M2-d3

The demand for rapid and cost-effective mycotoxin testing has driven significant advancements in high-throughput and automated analytical systems. goldstandarddiagnostics.com These systems are essential for laboratories that process a large number of samples daily. ridacom.com The integration of isotopically labeled internal standards like this compound into these automated workflows is key to maintaining analytical accuracy and reliability while increasing sample throughput.

Automated systems often combine online sample preparation with detection by HPLC, UHPLC, or LC-MS/MS. ridacom.combioscience.com.sg For example, systems like RIDA®CREST utilize immunoaffinity cartridges that can be processed automatically. ridacom.com In such a system, a sample extract, spiked with an internal standard like this compound, is passed through a cartridge containing specific antibodies. bioscience.com.sg The system then automatically handles the washing, elution, and injection of the purified sample into the analytical instrument. bioscience.com.sg This automation standardizes the method, reduces manual labor, and minimizes the potential for human error. goldstandarddiagnostics.comridacom.com

The development of simplified sample preparation techniques, such as "dilute and shoot" or pass-through solid-phase extraction (SPE), further enhances throughput. restek.comnih.gov When paired with the sensitivity of modern LC-MS/MS instruments and the use of internal standards like this compound, these methods can replace more complex and time-consuming cleanup protocols. restek.com

Automated ELISA (Enzyme-Linked Immunosorbent Assay) platforms also contribute to high-throughput screening. goldstandarddiagnostics.com While ELISA is a different analytical technique, the principle of automation to improve laboratory efficiency is the same. goldstandarddiagnostics.com

Table 2: Features of Automated Analytical Systems for Mycotoxin Analysis

Feature Description Benefit
Automated Sample Preparation Systems use robotic handling for steps like SPE or immunoaffinity cleanup. ridacom.combioscience.com.sg Reduces hands-on time, increases reproducibility. goldstandarddiagnostics.com
Online Coupling Direct connection of sample preparation modules to LC-MS/MS instruments. ridacom.com Minimizes sample loss and contamination, speeds up analysis.
High-Throughput Capacity Capable of processing numerous samples sequentially without manual intervention. goldstandarddiagnostics.comridacom.com Increases laboratory efficiency and sample turnover. bioscience.com.sg
Internal Standard Compatibility Designed to accommodate the addition and processing of internal standards like this compound. Ensures accurate quantification despite high throughput. restek.com
Software Control Integrated software controls the entire workflow from sample injection to data analysis. bioscience.com.sg Streamlines operation and data management.

Integration of this compound Data with Predictive Modeling for Contamination Risk Assessment

Data generated using this compound as an internal standard contributes to the development and validation of predictive models for mycotoxin contamination risk assessment. researchgate.netconicet.gov.ar These models are crucial tools for managing and mitigating the risks associated with mycotoxins in the food chain. conicet.gov.ar

Predictive models often use a probabilistic approach, such as Monte Carlo simulations, to estimate the exposure of a population to a particular mycotoxin. frontiersin.org These models incorporate various data points, including:

Contamination levels in feed: The concentration of Aflatoxin B1 in animal feed is a primary driver of Aflatoxin M1 and M2 contamination in milk. conicet.gov.ar

Carry-over rates: The rate at which Aflatoxin B1 is metabolized to Aflatoxin M1 and excreted in milk. conicet.gov.ar

Consumption data: Information on the amount of contaminated food products consumed by different population groups. researchgate.net

Food processing factors: How processing affects mycotoxin levels in final products.

Accurate data on the concentration of aflatoxins, including Aflatoxin M2, in dairy products is fundamental to these models. researchgate.netconicet.gov.ar The use of robust analytical methods employing internal standards like this compound ensures the high quality of this input data, leading to more reliable risk assessments. nih.gov

Machine learning algorithms are also being explored to predict aflatoxin contamination. mdpi.comnih.gov These models can analyze large datasets, including weather patterns, crop data, and mycotoxin analysis results, to forecast potential contamination outbreaks. nih.gov The precise quantitative data obtained from analyses using this compound can serve as a critical input for training and validating these machine learning models, ultimately enhancing their predictive accuracy. mdpi.com

Exploration of Novel Research Frontiers for this compound in Mycotoxin Research

The application of this compound and other isotopically labeled standards is expanding into new areas of mycotoxin research. These frontiers aim to provide a more comprehensive understanding of mycotoxin contamination and its effects.

Metabolomics and Toxicokinetics: this compound can be used in studies investigating the metabolism and toxicokinetics of aflatoxins in animals and humans. By tracing the labeled compound, researchers can better understand how Aflatoxin M2 is absorbed, distributed, metabolized, and excreted. This information is vital for refining risk assessments and understanding the biological impact of these toxins.

Investigating "Masked" Mycotoxins: Masked mycotoxins are derivatives of parent mycotoxins that are not typically detected by standard analytical methods but can be converted back to their toxic forms in the body. Research is ongoing to develop methods for detecting these modified forms. Isotopically labeled standards could play a role in developing and validating analytical methods for these emerging contaminants.

Development of Advanced Analytical Platforms: There is a continuous drive to develop more sensitive, rapid, and comprehensive analytical methods. researchgate.netkubikat.org This includes the exploration of novel chromatographic techniques and mass spectrometry platforms. This compound will continue to be an essential tool for validating the performance of these next-generation analytical methods.

Biocontrol and Detoxification Studies: Research into methods for preventing mycotoxin formation (biocontrol) and degrading existing toxins (detoxification) is a key area of food safety. mdpi.comadvetresearch.com For example, studies have investigated the potential of Lactobacillus acidophilus to detoxify Aflatoxin M1. advetresearch.com Accurate quantification using internal standards like this compound is necessary to evaluate the efficacy of these novel intervention strategies.

Climate Change and Mycotoxin Prevalence: Climate change is expected to alter the global distribution and prevalence of mycotoxin-producing fungi. researchgate.netmycotoxinsite.com Long-term monitoring programs that rely on accurate analytical data, supported by the use of internal standards, will be crucial for tracking these changes and adapting food safety strategies accordingly.

Q & A

Q. What are the critical structural and toxicological properties of Aflatoxin M2-d3 that must inform experimental design?

this compound, as a deuterated analog of Aflatoxin M2, retains the core structural features of its parent compound, including a fused cyclopentenone-coumarin system and hydroxyl/methoxy substituents . Researchers must prioritize its acute toxicity, carcinogenicity, and metabolic pathways (e.g., cytochrome P450 activation) when designing exposure models. Structural verification via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is essential to confirm isotopic purity. Toxicity data from Aflatoxin M2 studies suggest strict handling protocols, including PPE and controlled ventilation, to mitigate risks .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key protocols include:

  • Use of nitrile or rubber gloves, Tyvek® suits, and NIOSH-approved respirators with HEPA filters to prevent dermal/airborne exposure.
  • Immediate decontamination of spills using wet absorbent materials and HEPA-filtered vacuum systems.
  • Storage at -20°C in airtight, labeled containers to preserve stability and prevent cross-contamination.
  • Institutional review of safety data sheets (SDS) prior to experimental use .

Q. How should researchers address sample preparation to prevent this compound degradation during extraction?

Degradation risks are minimized by:

  • Using cold extraction solvents (e.g., methanol-water at 4°C) to inhibit enzymatic or thermal breakdown.
  • Avoiding prolonged exposure to UV light during sample processing.
  • Validating extraction efficiency via spike-recovery experiments with isotopically labeled internal standards .

Advanced Research Questions

Q. How can chromatographic separation parameters be optimized for this compound quantification in complex biological matrices?

High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) or tandem mass spectrometry (LC-MS/MS) is preferred. Key optimizations include:

  • Column selection: C18 or pentafluorophenyl (PFP) phases for resolving deuterated analogs from matrix interferents.
  • Mobile phase adjustments: Acetonitrile/water gradients with 0.1% formic acid to enhance ionization efficiency in MS.
  • Validation via linearity (R² > 0.99), limit of detection (LOD < 0.1 ng/g), and precision (CV < 15%) tests per ICH guidelines .

Q. What strategies resolve data discrepancies when cross-validating this compound levels using immunoassays versus mass spectrometry?

Discrepancies often arise from antibody cross-reactivity with structurally similar metabolites (e.g., Aflatoxin B2-d3). Mitigation strategies include:

  • Pre-analytical cleanup using immunoaffinity columns to isolate the target compound.
  • Parallel analysis of spiked samples to quantify false-positive rates in ELISA.
  • Statistical harmonization (e.g., Bland-Altman plots) to assess inter-method bias .

Q. How can machine learning models enhance this compound contamination risk prediction in agricultural research?

Machine learning algorithms (e.g., random forests, neural networks) integrate environmental variables (humidity, soil pH) and aflatoxin biosynthetic gene expression data to predict contamination hotspots. These models reduce reliance on destructive, resource-intensive HPLC/ELISA methods by prioritizing high-risk samples for validation .

Q. What experimental controls are critical in longitudinal studies of this compound metabolic interconversion?

  • Isotope dilution assays using ¹³C-labeled analogs to track metabolic pathways without isotopic interference.
  • Negative controls with deuterium-free matrices to rule out artifactual deuteration during sample processing.
  • Kinetic studies to quantify hepatic conversion rates (e.g., hydroxylation by CYP3A4) .

Methodological Considerations

Q. How should researchers select analytical methods for this compound based on study objectives?

  • Regulatory compliance: Use validated LC-MS/MS or HPLC-FLD methods meeting ISO/IEC 17025 standards for legal enforceability.
  • High-throughput screening: Opt for ELISA with pre-validated kits, acknowledging trade-offs in specificity.
  • Exploratory research: Lower-cost thin-layer chromatography (TLC) or minicolumn assays suffice for preliminary hazard identification .

Q. What statistical approaches address variability in this compound recovery rates across heterogeneous sample types?

  • Multivariate regression to adjust for matrix effects (e.g., lipid content in dairy products).
  • Bootstrapping or Monte Carlo simulations to estimate uncertainty intervals in low-concentration samples.
  • Robust z-score analysis to identify outliers in inter-laboratory validation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.